Exatecan

描述

Exatecan is a drug which is a structural analog of camptothecin with antineoplastic activity . It has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others .

Synthesis Analysis

Exatecan was synthesized by intramolecular Friedel-Crafts acylation of tert-butyl esters with indium trichloride . The payload has an F-ring that also contains a second chiral center, both of which complicate its synthesis and derivatization .

Molecular Structure Analysis

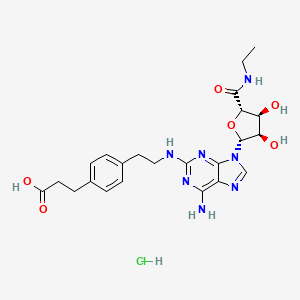

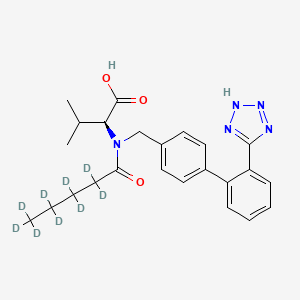

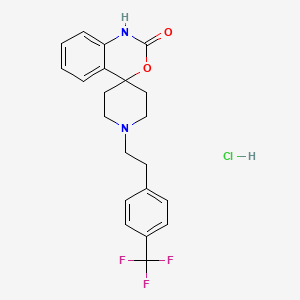

Exatecan has a molecular formula of C24H22FN3O4 . It is a heterocyclic compound comprising a planar pentacyclic ring structure, that includes a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .

Chemical Reactions Analysis

Exatecan is a very potent inhibitor of topoisomerase I and anticancer agent . It has been intensively studied as a single agent, a large macromolecular conjugate, and as the payload component of antigen-dependent antibody–drug conjugates .

Physical And Chemical Properties Analysis

Exatecan has a molecular weight of 435.55 g/mol . It is a small molecule and is classified as investigational .

科学研究应用

Breast and Esophageal Cancer Treatment

Exatecan has been used in antibody-drug conjugates (ADCs) to demonstrate higher bystander killing effects than DS-8201a and overcome resistance to T-DM1 (Kadcyla) in preclinical HER2+ breast and esophageal cancer models. This suggests potential activity in heterogeneous and resistant tumors .

Polymer Prodrug Development

DE-310, a unique polymer prodrug of Exatecan, was developed to achieve protracted systemic exposure to the active drug after a single dose. This approach aims to enhance the therapeutic window and reduce the frequency of dosing .

Synergism with DNA Damage Response Inhibitors

Studies have explored the synergistic effects of Exatecan with DNA damage response inhibitors, such as ATR inhibitors. This combination therapy could potentially enhance the efficacy of cancer treatments by exploiting vulnerabilities in cancer cells’ repair mechanisms .

Long-acting Formulations

Research into long-acting formulations like PLX038, which includes Exatecan as an active component, is ongoing. These formulations aim to provide sustained therapeutic levels of the drug over extended periods, which could improve patient compliance and outcomes .

作用机制

Mode of Action

Exatecan exerts its anti-cancer effects by inhibiting TOP1 . By binding to TOP1, Exatecan prevents the enzyme from carrying out its DNA repair function, ultimately leading to DNA damage and cell death . Furthermore, Exatecan is a derivative of camptothecin, a potent TOP1 inhibitor . It forms a covalent TOP1-DNA complex that traps TOP1, causing DNA damage that leads to cell death if unrepaired .

Biochemical Pathways

Exatecan affects the DNA damage repair pathway (DDR) . When Exatecan binds to TOP1, it triggers the activation of the DDR . As a result of the profound DNA damage, exposure to Exatecan leads to cell death . Furthermore, Exatecan treatment presents synthetic lethality with BRCA2 deficiency, evidenced by a substantial increase in sensitivity .

Pharmacokinetics

The pharmacokinetics of Exatecan are dose-proportional . The circulating half-life of Exatecan is approximately 12 hours, reflecting a composite of both the rate of renal elimination (half-life ∼18 hours) and release of Exatecan (half-life ∼40 hours) . These properties contribute to its favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of Exatecan’s action involve DNA damage and subsequent cell death . The drug causes a profound DNA damage that leads to cell death, exhibiting low nanomolar EC50 values across a diverse range of cell lines . In vivo efficacy studies conducted in BRCA2 deficient tumors revealed a remarkable effectiveness of Exatecan, leading to almost complete tumor regression and substantial improvement in the probability of survival .

Action Environment

The action of Exatecan can be influenced by environmental factors. For instance, the cellular penetration of V66, a fully humanized variant chemically linked to Exatecan, is mediated by the Equilibrative Nucleoside Transporter ENT2 . ENT2 shows elevated expression in a substantial subset of cancer types in comparison to healthy tissues, broadening the range of applications for Exatecan in tumor therapy . Furthermore, CBX-12, a clinically developed pH-sensitive peptide–Exatecan conjugate, selectively delivers Exatecan to cancer cells in their low pH environment while sparing normal tissues .

安全和危害

Exatecan should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exatecan | |

CAS RN |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

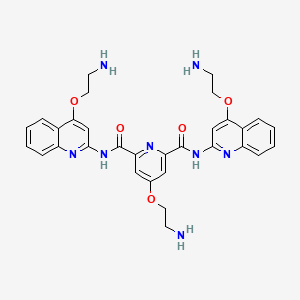

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)